6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Historical Development and Discovery Context
The historical trajectory of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide is rooted in broader explorations of fused heterocyclic systems. Early work in the 1980s demonstrated the feasibility of synthesizing pyrazolo-oxazine derivatives through condensation reactions between hydroxylated pyrazoles and acylated malonates. For instance, Ogawa et al. (1984) reported the synthesis of pyrazolo[5,1-b]oxazin-5(5H)-one derivatives, laying foundational insights into the reactivity of these systems. However, therapeutic applications remained unexplored until the 2010s, when advances in palladium-catalyzed cross-coupling reactions enabled precise functionalization of the core scaffold.
A pivotal milestone emerged in 2017 with the filing of a patent (CN113332292A) disclosing 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxamide derivatives as potent phosphodiesterase-4B inhibitors. This marked the first direct linkage of the scaffold to a specific biological target, catalyzing a surge in structure-activity relationship studies. Subsequent years saw the compound’s integration into antimicrobial research, particularly against Mycobacterium tuberculosis, where derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.002 μg/mL.
Table 1: Key Milestones in the Development of Pyrazolo-Oxazine Derivatives
Significance in Heterocyclic Chemistry Research
The pyrazolo-oxazine scaffold occupies a distinctive niche in heterocyclic chemistry due to its electronic and steric properties. The fused bicyclic system comprises a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) conjoined with a 1,3-oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). This architecture confers three critical advantages:
- Electron-Rich Character : The pyrazole moiety’s aromaticity and oxazine’s ether linkage create regions of high electron density, facilitating interactions with enzymatic active sites.
- Conformational Rigidity : The fused ring system reduces rotational freedom, enhancing binding specificity to biological targets.
- Synthetic Versatility : Positions 2, 3, and 7 of the scaffold permit diverse substitutions, enabling fine-tuning of physicochemical properties.
Comparative analyses with related heterocycles underscore its uniqueness. For example, while pyrazolo[1,5-a]pyridines exhibit similar antimicrobial activity, their lack of an oxygen atom in the fused ring diminishes metabolic stability compared to pyrazolo-oxazines. Similarly, 1,4-oxazines, though synthetically accessible, lack the dual nitrogen centers critical for hydrogen bonding in enzyme inhibition.
Table 2: Structural and Functional Comparison of Related Heterocycles
Evolution of Scientific Interest in Pyrazolo-Oxazine Scaffolds
Scientific interest in pyrazolo-oxazine derivatives has evolved from initial synthetic curiosity to targeted pharmacological investigations. Early studies focused on reaction optimization, such as Suzuki couplings and Stille cross-couplings, to access substituted variants. The discovery of phosphodiesterase-4B inhibition in 2017 redirected efforts toward inflammation and immunomodulation, with researchers exploring carboxamide derivatives’ efficacy in preclinical models of chronic obstructive pulmonary disease.
Parallel developments in infectious disease research revealed the scaffold’s potential against drug-resistant tuberculosis. Modifications at the carboxamide position yielded compounds with MIC values surpassing first-line agents like rifampicin, attributed to interactions with mycobacterial membrane proteins. Contemporary work emphasizes computational modeling to predict substitution patterns that enhance target affinity while maintaining synthetic feasibility.
Table 3: Research Trends in Pyrazolo-Oxazine Applications (2017–2025)
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-7(11)5-4-6-10(9-5)2-1-3-12-6/h4H,1-3H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMFHYCOVQSQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent.
PDE4B Inhibition
One of the notable applications of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is its role as a phosphodiesterase 4B (PDE4B) inhibitor. PDE4B is involved in the regulation of inflammatory responses, making this compound a candidate for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study:
A study highlighted the synthesis and evaluation of various derivatives of this compound, demonstrating that modifications could enhance its inhibitory potency against PDE4B. The structure-activity relationship (SAR) was thoroughly analyzed to optimize efficacy and selectivity .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation in breast and prostate cancer models. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis.
Case Study:
A recent study demonstrated that treatment with this compound in animal models resulted in reduced neuronal damage following ischemic events . The findings indicate a promising avenue for developing neuroprotective agents.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can be modified to produce various derivatives with enhanced biological activity.
| Derivative | Modification | Activity |
|---|---|---|
| Compound A | Methyl group addition | Increased PDE4B inhibition |
| Compound B | Halogen substitution | Enhanced anticancer activity |
| Compound C | Hydroxyl group addition | Improved neuroprotective effects |
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide involves the inhibition of phosphodiesterase 4B (PDE4B). By inhibiting PDE4B, the compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. This elevation in cAMP levels can modulate various intracellular processes, including the regulation of synaptic transmission, neuronal differentiation, and survival .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following table summarizes key structural analogs of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, along with their pharmacological properties and research findings:
Key Observations:
Impact of Substituents on Bioactivity :
- The carboxamide group in the parent compound is critical for hydrogen bonding, as seen in PDE4C inhibitors like N-cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-...-carboxamide (IC₅₀: 389 nM) .
- Lipophilic modifications (e.g., trifluoromethoxybenzyl in PA-824) enhance metabolic stability but reduce solubility . Conversely, basic amines (e.g., in GDC-2394) improve solubility and safety profiles .
Ring System Variations: Replacement of the oxazine ring with an imidazooxazine (PA-824) confers potent antitubercular activity but alters target specificity .
GDC-2394 exemplifies the scaffold’s adaptability to inflammatory diseases, with optimized pharmacokinetics for oral administration .
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS Number: 1383675-84-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 169.16 g/mol
- IUPAC Name : this compound
- Structure : The compound features a pyrazolo-oxazine core which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
- Receptor Modulation : It may modulate the activity of neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Anti-inflammatory Activity : Studies have demonstrated that this compound can reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : It has been reported to exhibit analgesic properties comparable to standard pain relievers in preclinical trials.
- Neuroprotective Properties : Preliminary research suggests neuroprotective effects against oxidative stress-induced neuronal damage.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
Q & A
Q. Key Parameters for Optimization
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst (acid/base) | 0.1–1.0 M | Affects cyclization rate |
| Temperature | 60–100°C | Higher temps favor ring closure |
| Solvent | Ethanol, DMF, THF | Polarity influences reaction kinetics |
Basic: What analytical techniques are critical for characterizing these derivatives?
Methodological Answer:
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; purity >98% is standard for biological testing .
- Structural Elucidation :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl phenyl vs. hydroxypropyl groups) .
- Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion validation .
- Solubility Profiling : Use SwissADME to predict logP and aqueous solubility, validated via shake-flask method .
Advanced: How can reaction conditions be optimized to improve yields in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments) : Screen solvents (DMF vs. THF), catalysts (p-toluenesulfonic acid vs. BF₃·Et₂O), and stoichiometry to identify optimal conditions. For example, DMF increases solubility of polar intermediates, improving cyclization efficiency by 20–30% .
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
Q. Case Study :
- Ethyl ester derivative : Replacing ethanol with THF reduced side-product formation from 15% to 5% .
Advanced: How can researchers resolve contradictions in reported bioactivity data across derivatives?
Methodological Answer:
-
Structural-Activity Relationship (SAR) Analysis : Compare substituent effects systematically:
Substituent Bioactivity Trend (IC₅₀) Solubility (logS) Trifluoromethylphenyl 0.5–2.0 µM (kinase inhibition) -3.2 3-Hydroxypropyl 5.0 µM (anti-inflammatory) -2.1 Isochroman-3-ylmethyl 10.0 µM (anticancer) -3.8 Note: Trifluoromethyl groups enhance target affinity but reduce solubility, explaining discrepancies in cell-based assays .
-
Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and normalize to reference inhibitors (e.g., staurosporine) .
Advanced: What mechanistic insights exist for these derivatives’ biological activity?
Methodological Answer:
- Molecular Docking : Predict binding to kinase ATP pockets (e.g., JAK2, EGFR) using AutoDock Vina. The pyrazolo-oxazine core forms hydrogen bonds with hinge regions, while carboxamide substituents occupy hydrophobic pockets .
- In Vitro Validation :
- Kinase Inhibition : Measure IC₅₀ via ADP-Glo™ assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) .
Advanced: How reliable are computational predictions (e.g., in silico) for these compounds?
Methodological Answer:
- Validation Workflow :
- Limitations :
- False positives arise for flexible binding pockets (e.g., allosteric sites).
- Solvation effects may not be fully captured in docking .
Advanced: How do substituent modifications influence SAR in these derivatives?
Methodological Answer:
- 3-Position Substitutions :
- Electron-Withdrawing Groups (e.g., CF₃) : Increase kinase inhibition but reduce metabolic stability .
- Hydrophilic Groups (e.g., hydroxypropyl) : Improve solubility but may reduce membrane permeability .
- Case Study : Replacing ethyl ester (logP = 2.1) with carboxylic acid (logP = 0.8) enhances aqueous solubility 10-fold but abolishes CNS penetration .
Advanced: What are the key challenges in analytical method development for these compounds?
Methodological Answer:
-
Degradation Pathways :
-
Storage Recommendations :
Condition Stability (12 months) -20°C (lyophilized) >95% purity 4°C (solution in DMSO) 80–85% purity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
